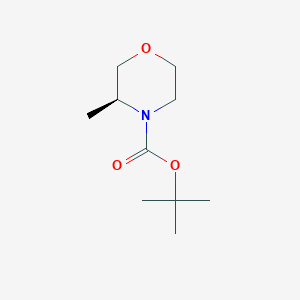

(S)-N-Boc-3-methylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-methylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDUBIYDVJGIQH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672103 | |

| Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022094-01-4 | |

| Record name | 1,1-Dimethylethyl (3S)-3-methyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022094-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-Boc-3-methylmorpholine: A Chiral Building Block for Modern Drug Discovery

Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a privileged scaffold. Its unique combination of properties—a non-planar, chair-like conformation, improved aqueous solubility conferred by the ether oxygen, and a basic nitrogen atom that can be readily functionalized—makes it an invaluable component in the medicinal chemist's toolkit. The introduction of stereocenters onto this scaffold further enhances its utility, allowing for precise three-dimensional interactions with biological targets.[1]

(S)-N-Boc-3-methylmorpholine is a chiral building block of significant interest. It provides researchers with a synthetically versatile intermediate to incorporate the structurally important (S)-3-methylmorpholine moiety into complex molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the secondary amine during multi-step syntheses, allowing for its selective deprotection under specific acidic conditions when the nitrogen's reactivity is required. This guide offers a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for professionals in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis. While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, key identifying information and properties of related analogs provide a strong predictive framework.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (3S)-3-methylmorpholine-4-carboxylate | [2] |

| Synonyms | This compound, (S)-1-N-Boc-2-methylmorpholine | [2] |

| CAS Number | 1022094-01-4; 92001-93-9 | [2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [3] |

| Physical State | Colorless to pale yellow liquid or low-melting solid. | Inferred from analogs |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water. | Inferred from analogs |

| Melting Point | Data not publicly available. | |

| Boiling Point | Data not publicly available. |

Molecular Structure and Conformational Analysis

The utility of this compound in stereoselective synthesis is intrinsically linked to its three-dimensional structure.

Caption: 2D Structure of this compound.

-

Stereochemistry: The molecule possesses a single chiral center at the C3 position of the morpholine ring, dictating the (S) configuration. This stereocenter is crucial for creating specific enantiomers of target pharmaceutical compounds. The methyl group projects from this center.

-

Conformational Preference: Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. Computational studies on morpholine itself estimate the chair conformer to be significantly more stable than boat or twist-boat forms. In N-substituted morpholines, the large and sterically demanding N-Boc group is expected to strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on C2 and C6. This locks the ring into a relatively rigid conformational state, which can be advantageous for predictable molecular modeling and rational drug design.

Synthesis and Purification

The most direct and common synthesis of this compound involves the protection of the commercially available secondary amine, (S)-3-methylmorpholine. The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: N-Boc Protection

This protocol is a representative procedure based on standard methods for the N-protection of secondary amines.

-

Reagent Preparation: To a solution of (S)-3-methylmorpholine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (TEA, 1.2 eq.). Cool the mixture to 0 °C in an ice bath.

-

Expert Insight: The use of a base like TEA is common, though not strictly necessary, as it neutralizes the tert-butoxide byproduct, preventing potential side reactions and driving the reaction to completion. DCM is an excellent solvent due to its inertness and ease of removal.

-

-

Reaction: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM to the cooled amine solution over 15-20 minutes.

-

Expert Insight: Slow addition of the Boc anhydride is crucial to control the exotherm of the reaction and minimize the formation of impurities.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Expert Insight: The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely available in public databases, the structure of this compound allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR (Proton NMR):

-

Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm .

-

Methyl Group: A doublet integrating to 3 protons will be present, likely around δ 1.1-1.3 ppm , due to coupling with the adjacent proton at C3.

-

Morpholine Ring Protons: A series of complex multiplets will be observed between δ 2.5-4.0 ppm . The protons on carbons adjacent to the nitrogen (C2, C6) and oxygen (C5, C3) will be deshielded and appear further downfield. Due to the chair conformation and the chiral center, these protons are diastereotopic and will exhibit complex splitting patterns.

-

-

¹³C NMR (Carbon NMR):

-

Boc Group: Two distinct signals are expected: one for the quaternary carbon of the t-butyl group around δ 80-81 ppm and one for the methyl carbons around δ 28.5 ppm . The carbonyl carbon will appear significantly downfield, around δ 154-155 ppm .

-

Methyl Group: A signal in the aliphatic region, typically δ 15-20 ppm .

-

Morpholine Ring Carbons: Signals for the four unique ring carbons will appear between δ 40-70 ppm . Carbons adjacent to the oxygen (C3, C5) will be further downfield than those adjacent only to nitrogen.

-

-

FT-IR (Infrared Spectroscopy):

-

A strong, characteristic absorption band for the carbamate carbonyl (C=O) stretch will be prominent in the region of 1680-1700 cm⁻¹ .

-

C-H stretching vibrations from the aliphatic methyl and methylene groups will be observed around 2850-3000 cm⁻¹ .

-

A strong C-O stretching band from the morpholine ether linkage and the Boc group will be visible around 1100-1250 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ would be expected at m/z 202.14. A common adduct with sodium [M+Na]⁺ would be observed at m/z 224.13.[3]

-

A characteristic fragmentation pattern is the loss of the tert-butyl group (-56 Da) or isobutylene, leading to a significant fragment ion.

-

Chemical Reactivity: The Role of the Boc Group

The primary utility of the Boc group is its stability to a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions. This orthogonality makes it a cornerstone of modern synthetic strategy.

Deprotection Protocol

The removal of the Boc group regenerates the free secondary amine, (S)-3-methylmorpholine, which can then participate in subsequent reactions such as alkylations, acylations, or couplings.

Caption: Mechanism of acid-catalyzed Boc deprotection.

-

Procedure: Dissolve the this compound (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride (HCl, 4M in dioxane).

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to yield the free amine.

-

Trustworthiness: This is a robust and high-yielding reaction. The formation of volatile byproducts (isobutylene and CO₂) helps drive the reaction to completion.

-

Applications in Drug Development

This compound serves as a key pharmaceutical intermediate, enabling the stereoselective installation of the 3-methylmorpholine motif.[4] This scaffold is found in a range of biologically active compounds and clinical candidates. The morpholine ring is often employed to:

-

Enhance Pharmacokinetic Properties: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and metabolic stability, while the overall scaffold can enhance cell permeability and brain penetration.[1]

-

Provide a 3D Vector: The defined chair conformation and the stereocenter at C3 allow for the precise positioning of other functional groups, optimizing interactions with enzyme active sites or receptor binding pockets.

-

Act as a Versatile Linker: Following deprotection, the secondary amine provides a reactive handle for linking the morpholine unit to other parts of a drug molecule.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicology data for this compound is not available, a robust safety assessment can be made based on its precursor and general chemical class.

-

Precursor Hazards: The starting material, (S)-3-methylmorpholine, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[5]

-

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

References

(S)-N-Boc-3-methylmorpholine CAS number 1022094-01-4

An In-depth Technical Guide to (S)-N-Boc-3-methylmorpholine (CAS: 1022094-01-4): Synthesis, Applications, and Methodologies for Drug Discovery

Executive Summary

This compound is a chiral heterocyclic building block of significant value in contemporary drug discovery and medicinal chemistry. Its utility stems from the integration of two critical components: the morpholine scaffold, a "privileged structure" known to impart favorable pharmacokinetic properties, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which enables its strategic use in complex, multi-step synthetic campaigns. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, strategic applications, and essential protocols related to this versatile intermediate.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The "Privileged" Nature of Chiral Morpholines

The morpholine ring is a six-membered heterocycle frequently employed in medicinal chemistry for its advantageous biological, metabolic, and physicochemical properties.[1] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical parameters in optimizing a drug candidate's profile.[2][3] Chiral morpholines, such as the (S)-3-methyl derivative, offer an additional layer of sophistication, allowing for stereospecific interactions with biological targets, which is crucial for enhancing potency and selectivity.[4]

Role in Modulating Pharmacokinetics and Pharmacodynamics

The morpholine moiety is particularly valuable in the design of drugs targeting the central nervous system (CNS).[3][5] The weak basicity of the nitrogen atom (pKa ~8.5 for morpholine) is close to physiological pH, which can aid in improving oral bioavailability and permeability across the blood-brain barrier.[2] By serving as a versatile scaffold, it correctly orients functional groups for optimal binding with receptors and enzymes while simultaneously fine-tuning the molecule's overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2]

This compound: A Key Synthetic Intermediate

This compound serves as a protected, shelf-stable precursor to the reactive (S)-3-methylmorpholine. The Boc group is one of the most common amine protecting groups due to its stability in a wide range of reaction conditions (e.g., basic, nucleophilic, reductive) and its straightforward removal under acidic conditions.[6][7] This allows chemists to perform modifications on other parts of a molecule without unintended reactions at the morpholine nitrogen, making it an indispensable tool for constructing complex bioactive compounds.

Physicochemical & Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.

Core Properties

| Property | Value | Reference |

| CAS Number | 1022094-01-4 | [8][9] |

| Molecular Formula | C₁₀H₁₉NO₃ | [8] |

| Molecular Weight | 201.26 g/mol | [8] |

| Synonym | tert-butyl (3S)-3-methylmorpholine-4-carboxylate | [10] |

| Purity | Typically ≥97% | [8] |

| Storage | Store at 2-8°C | [11] |

Predicted Spectroscopic Data

While experimental spectra should always be acquired for confirmation, the following table outlines the expected spectroscopic characteristics for verification of the compound's identity.

| Technique | Expected Characteristics |

| ¹H NMR | ~1.45 ppm: Sharp singlet, 9H (tert-butyl group of Boc). ~1.15 ppm: Doublet, 3H (methyl group at C3). ~2.5-4.0 ppm: Series of complex multiplets, 7H (morpholine ring protons). The protons adjacent to the nitrogen and oxygen atoms will be the most downfield. |

| ¹³C NMR | ~155 ppm: Carbonyl carbon of the Boc group. ~80 ppm: Quaternary carbon of the Boc group. ~70-75 ppm: C5 of the morpholine ring (adjacent to oxygen). ~65-70 ppm: C2 of the morpholine ring (adjacent to oxygen). ~45-55 ppm: C3 and C6 of the morpholine ring. ~15-20 ppm: Methyl carbon at C3. |

| Mass Spec (ESI+) | m/z 202.14: [M+H]⁺. m/z 146.10: [M - C₄H₈ + H]⁺ (loss of isobutylene). m/z 102.09: [M - Boc + H]⁺ (loss of the entire Boc group). |

Synthetic Strategy & Protocols

The synthesis of this compound is typically achieved in a two-step sequence starting from a chiral morpholinone precursor.

Overall Synthetic Workflow

Caption: High-level overview of the two-stage synthesis.

Part A: Synthesis of the Precursor, (S)-3-methylmorpholine

The most direct route involves the reduction of the corresponding lactam (morpholinone).

-

Causality & Choice of Reagent: The amide carbonyl of (S)-5-methylmorpholin-3-one must be fully reduced to a methylene group (-CH₂-). Strong, non-selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are ideal for this transformation. LiAlH₄ is highly reactive and capable of reducing both esters and amides, making it a robust choice for this step. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

Protocol 4.2.1: Reduction of (S)-5-methylmorpholin-3-one [11][12]

-

Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Lithium Aluminum Hydride (3.0 eq.) suspended in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by sequential, dropwise addition of water, followed by 2N aqueous sodium hydroxide solution, and finally more water at 0°C (Fieser workup).[12]

-

Workup: Stir the resulting mixture for 30-60 minutes. Add a suitable organic solvent (e.g., dichloromethane) and anhydrous sodium sulfate to the slurry and continue stirring.

-

Isolation: Filter the mixture through a pad of celite, washing the filter cake thoroughly with the organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure at a low temperature (<30°C) to yield crude (S)-3-methylmorpholine, which can be used directly in the next step or purified further by distillation if required.

-

Part B: N-Boc Protection of (S)-3-methylmorpholine

This is a standard procedure for protecting a secondary amine.

-

Causality & Mechanism: The reaction proceeds via nucleophilic attack of the secondary amine of (S)-3-methylmorpholine onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6] A base, such as triethylamine (TEA), is used to neutralize the acidic proton on the nitrogen, facilitating the reaction and driving it to completion. The Boc group is sterically bulky, preventing over-alkylation, and electronically stable to many reagents, making it an excellent protecting group.[13]

-

Protocol 4.3.1: Standard N-Boc Protection [6]

-

Setup: Dissolve the crude (S)-3-methylmorpholine (1.0 eq.) from the previous step in an anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.1-0.5 M) in a round-bottom flask.

-

Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution and stir for 10 minutes at room temperature.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) to the mixture. The addition can be done portion-wise as a solid or dropwise as a solution in the reaction solvent.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with brine (saturated NaCl solution).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

-

Applications in Drug Development

The primary role of this compound is to serve as a chiral building block for introducing the (S)-3-methylmorpholine moiety into a target molecule.

Strategic Incorporation into Lead Compounds

The typical workflow involves deprotecting the Boc group to reveal the secondary amine, which can then participate in various coupling reactions. This strategy is used to append the morpholine ring to a larger molecular scaffold, often in the later stages of a synthesis. This approach is valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.[1]

Application Workflow

Caption: Common synthetic sequence using the title compound.

Case Studies: CNS-Active Agents and Kinase Inhibitors

The 3-methylmorpholine moiety has been incorporated into potent and selective ATP-competitive mTOR kinase inhibitors.[2] In these structures, the chiral morpholine can form key hydrogen bonds or occupy specific pockets within the enzyme's active site, contributing to high affinity and selectivity. Its favorable PK properties also make it a common feature in compounds designed to be brain-penetrant for treating CNS disorders.[2][3]

N-Boc Deprotection: Releasing the Core Amine

The final step in utilizing this building block is the efficient and clean removal of the Boc protecting group.

-

Causality & Mechanism: The Boc group is cleaved under acidic conditions. The acid protonates the carbamate oxygen, leading to the elimination of gaseous isobutylene and the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[7] Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. Alternatively, 4M HCl in dioxane is another standard reagent that yields the amine as its hydrochloride salt, which is often a stable, crystalline solid.[6][14]

-

Protocol 6.0.1: TFA-Mediated Deprotection [15]

-

Setup: Dissolve the this compound (1.0 eq.) in Dichloromethane (DCM) (approx. 0.1 M).

-

Reagent Addition: Cool the solution to 0°C and add Trifluoroacetic acid (TFA, 5-10 eq., often used as a 20-50% solution in DCM) dropwise.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup (for free amine): Remove the solvent and excess TFA in vacuo. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ or Na₂CO₃ solution to neutralize the acid and deprotonate the amine.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected (S)-3-methylmorpholine.

-

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and strategic route to incorporating the pharmacologically significant chiral 3-methylmorpholine scaffold into drug candidates. Its robust synthesis, the stability of the Boc protecting group, and the straightforward deprotection protocols make it an essential tool for medicinal chemists. A thorough understanding of its properties and associated methodologies, as detailed in this guide, empowers researchers to leverage this building block effectively in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 1022094-01-4 this compound AKSci X8601 [aksci.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. parchem.com [parchem.com]

- 11. Page loading... [guidechem.com]

- 12. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 13. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

Introduction: The Role and Characterization of (S)-N-Boc-3-methylmorpholine

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-N-Boc-3-methylmorpholine

This compound is a chiral saturated heterocycle that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid morpholine scaffold, combined with the stereocenter at the C3 position and the versatile N-Boc protecting group, makes it an attractive precursor for the synthesis of complex molecules with defined three-dimensional architectures, often explored as potential therapeutic agents.[1] The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable means of protecting the morpholine nitrogen, allowing for selective transformations at other positions of the molecule.[2]

Accurate and comprehensive structural confirmation is paramount to ensure the quality and identity of such a key intermediate. This guide provides an in-depth analysis of the essential spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed from an application scientist's perspective, focusing not just on the data itself, but on the causal logic behind the experimental setup and the interpretation of the resulting spectra.

Molecular Structure and Conformation

To properly interpret spectroscopic data, one must first understand the molecule's structure. This compound consists of a morpholine ring in a chair conformation, with a methyl group at the chiral C3 position and a bulky Boc group on the nitrogen atom.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Acquisition

A self-validating protocol for NMR analysis involves ensuring instrument calibration and using a standard solvent and reference.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for N-Boc protected compounds and its well-defined residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths are crucial for resolving the complex multiplets of the morpholine ring protons.

-

¹H NMR Acquisition: Acquire with a standard pulse sequence, ensuring a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is characterized by distinct regions corresponding to the Boc group, the methyl group, and the morpholine ring protons. The presence of the bulky Boc group can lead to rotamers, potentially causing broadening or duplication of some signals.[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~ 4.0 – 3.8 | m | 2H | H2 (axial & equatorial) | These protons are adjacent to the chiral center (C3) and the nitrogen atom, leading to diastereotopicity and complex splitting patterns. They are expected to be downfield due to the influence of the adjacent nitrogen. |

| ~ 3.7 – 3.5 | m | 3H | H3, H6 (axial & equatorial) | This region contains the C3 proton, which is coupled to the C3-methyl group and the C2 protons, as well as the C6 protons adjacent to the ring oxygen. The chair conformation of the morpholine ring results in different magnetic environments for axial and equatorial protons, leading to complex multiplets rather than simple triplets.[4] |

| ~ 3.0 – 2.6 | m | 2H | H5 (axial & equatorial) | These protons are adjacent to the Boc-protected nitrogen. Their chemical shift can be variable depending on the conformation and solvent. |

| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) | This sharp singlet is the hallmark of the tert-butyl group of the Boc protector. Its integration to 9 protons is a key validation point.[5] |

| 1.25 | d | 3H | C3-CH ₃ | This signal appears as a doublet due to coupling with the single proton on C3. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of the Boc group, the methyl group, and the four distinct carbons of the morpholine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~ 155.0 | C =O (Boc) | The carbamate carbonyl carbon appears in this characteristic downfield region. Its chemical shift can be sensitive to solvent effects.[6] |

| ~ 79.8 | -C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group is consistently found around 80 ppm. |

| ~ 67.0 | C6 | This carbon is adjacent to the ring oxygen, resulting in a downfield shift typical for ethers.[7] |

| ~ 52.1 | C3 | The chiral carbon bearing the methyl group. Its shift is influenced by both the adjacent nitrogen and methyl substituent. |

| ~ 45.5 | C2 | This carbon is adjacent to the nitrogen and the chiral center. |

| ~ 43.0 | C5 | This carbon is adjacent to the nitrogen. In N-substituted morpholines, the carbons alpha to the nitrogen are typically in this region.[8] |

| ~ 28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give rise to a strong, sharp signal.[5] |

| ~ 16.5 | C3-C H₃ | The methyl group carbon at the C3 position appears in the typical aliphatic region. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. The choice of an Attenuated Total Reflectance (ATR) accessory is a common and efficient method for solid or liquid samples, requiring minimal preparation.

Experimental Protocol: FT-IR-ATR

-

Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions from the carbamate group and the aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| 2975-2850 | Strong | C-H Stretch (aliphatic) | These bands correspond to the stretching vibrations of the sp³ C-H bonds in the morpholine ring, methyl, and tert-butyl groups.[9] |

| ~ 1695 | Very Strong | C=O Stretch (Carbamate) | This is the most diagnostic peak in the spectrum. Its position is characteristic of the carbonyl in a carbamate functional group. The high intensity is due to the large change in dipole moment during the vibration.[10][11] |

| ~ 1400 | Medium | C-N Stretch | This region often contains vibrations associated with the C-N bond of the carbamate. |

| ~ 1160 | Strong | C-O-C Stretch (Ether & Carbamate) | A strong, broad absorption in this region is characteristic of the asymmetric C-O-C stretching of the morpholine ether linkage and the C-O bond of the carbamate ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural insights. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique suitable for polar, non-volatile compounds.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: Use positive ion mode (ESI+) as the morpholine nitrogen is basic and readily protonated to form [M+H]⁺.

-

Analysis: Infuse the sample directly into the mass spectrometer. Acquire a full scan spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum.

MS Spectral Interpretation

The Boc group is notoriously labile in the gas phase, and its fragmentation pattern is highly diagnostic.[12] The molecular weight of C₁₀H₁₉NO₃ is 201.26 g/mol .[13]

| Expected m/z | Ion Formula | Rationale and Expert Insights |

| 224.14 | [M+Na]⁺ | The sodium adduct is commonly observed with ESI and serves as confirmation of the molecular weight. |

| 202.14 | [M+H]⁺ | The protonated molecular ion. This may be of low abundance due to facile in-source fragmentation. |

| 146.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene (-56 Da). This is a hallmark fragmentation of the Boc group and is often the base peak in the spectrum. It occurs via a rearrangement mechanism.[14][15] |

| 102.09 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (-100 Da). This fragmentation results in the protonated (S)-3-methylmorpholine core, confirming the identity of the heterocyclic scaffold. |

Visualization of Key Fragmentation Pathways

Caption: Primary ESI-MS fragmentation pathways for this compound.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical environment. FT-IR provides rapid verification of key functional groups, most notably the carbamate C=O stretch. Finally, ESI-MS confirms the molecular weight and reveals a diagnostic fragmentation pattern dominated by the loss of the Boc protecting group. Together, these techniques form a self-validating system of analysis, ensuring the structural integrity and purity of this important synthetic building block for researchers and drug development professionals.

References

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. a2bchem.com [a2bchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 8. N-Ethylmorpholine(100-74-3) 13C NMR spectrum [chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 1022094-01-4 | (S)-N-Boc-3-Methylmorpholin | this compound - Capot Chemisch [capotchem.com]

- 14. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 15. reddit.com [reddit.com]

Commercial availability and suppliers of (S)-N-Boc-3-methylmorpholine

An In-Depth Technical Guide to (S)-N-Boc-3-methylmorpholine for Drug Discovery Professionals

Introduction

This compound, identified by CAS number 1022094-01-4, is a chiral heterocyclic building block of significant interest in the field of medicinal chemistry and drug development. As a derivative of morpholine, a privileged scaffold in numerous approved drugs, it offers a unique combination of physicochemical properties beneficial for crafting novel therapeutic agents, particularly for central nervous system (CNS) targets.[1][2][3] The presence of the chiral center at the C-3 position, stereochemically defined as (S), allows for precise three-dimensional orientation of substituents, which is critical for achieving selective and potent interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during synthetic manipulations and allows for facile deprotection under specific conditions, making it a versatile intermediate in multi-step synthetic campaigns.[4] This guide provides a comprehensive overview of its commercial availability, synthesis, purification, characterization, and applications for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Specifications

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value |

| IUPAC Name | tert-butyl (3S)-3-methylmorpholine-4-carboxylate[5] |

| Synonyms | (S)-N-Boc-3-Methylmorpholin, (S)-tert-butyl 3-methylmorpholine-4-carboxylate |

| CAS Number | 1022094-01-4[5] |

| Molecular Formula | C₁₀H₁₉NO₃[6] |

| Molecular Weight | 201.26 g/mol |

| InChI Key | LSDUBIYDVJGIQH-QMMMGPOBSA-N[5] |

| Appearance | Typically a solid or oil |

| Purity | Commercially available with purities often ≥97%[5] |

| Storage | Ambient temperature[5] |

Commercial Availability and Sourcing

This compound is available from a variety of chemical suppliers specializing in building blocks for research and development. Sourcing from reputable vendors is critical to ensure high purity and batch-to-batch consistency, which are prerequisites for reproducible synthetic outcomes.

| Supplier | Country of Origin (Example) | CAS Number Listed | Notes |

| Sigma-Aldrich | Global | 1022094-01-4 | Offers the product through its partner Fluorochem.[5] |

| Parchem | USA | 92001-93-9 (related) | A supplier of specialty chemicals.[6] |

| ChemicalBook | Global | Multiple | A platform listing various manufacturers and distributors from China, the USA, and the UK.[7] |

| BLD Pharmatech | China | 215917-98-9 (related ester) | Lists related morpholine dicarboxylates.[8] |

| PharmaBlock | China | 215917-98-9 (related ester) | A key supplier of building blocks for drug discovery.[9] |

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify purity and identity before use.

Synthesis, Purification, and Characterization

Proposed Synthetic Pathway

The synthesis of chiral 3-substituted morpholines can be achieved through various strategies. A common and effective approach involves the cyclization of a chiral amino alcohol precursor. The following pathway is a logical and field-proven method adapted from established syntheses of similar morpholine derivatives.[10][11]

The causality behind this synthetic choice lies in the ready availability of the chiral starting material, (S)-2-amino-1-propanol, and the high efficiency of the subsequent alkylation and cyclization steps.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

-

N-Alkylation: To a solution of (S)-2-amino-1-propanol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq). Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC. After completion, cool the reaction, filter the solids, and concentrate the filtrate under reduced pressure.

-

Cyclization: Dissolve the crude intermediate from the previous step in anhydrous THF and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0 °C. In a separate flask, prepare a suspension of sodium hydride (NaH, 2.0 eq) in THF. Add the mesylated intermediate solution dropwise to the NaH suspension and allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction with water, add aqueous HCl to remove the THP protecting group, and then neutralize.

-

N-Boc Protection: Extract the aqueous layer with dichloromethane (DCM). To the crude (S)-3-methylmorpholine in DCM, add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 4-6 hours.

-

Work-up: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Flash Column Chromatography

Purification is critical to remove unreacted starting materials and byproducts. Flash column chromatography is the standard and most effective method for this purpose.[13]

-

Column Preparation: Dry pack a glass column with silica gel (230-400 mesh). Equilibrate the column with the initial mobile phase (e.g., 100% hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column bed.

-

Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound.[14][15]

Analytical Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product must be confirmed through rigorous analytical testing.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the compound.[16]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the (S)-enantiomer, ensuring stereochemical purity. Reverse-phase HPLC can be used to assess chemical purity.[]

Caption: Purification and Quality Control (QC) workflow.

Applications in Drug Development

The morpholine ring is a highly valued scaffold in drug discovery due to its favorable properties.[2] It is a saturated heterocycle that is metabolically stable, possesses a low pKa (making it a weak base at physiological pH), and has a good balance of hydrophilicity and lipophilicity. These features often improve a molecule's pharmacokinetic profile, including aqueous solubility and permeability across the blood-brain barrier (BBB).[1][3]

Role as a Chiral Scaffold

-

CNS Drug Discovery: The morpholine moiety is frequently incorporated into CNS-active agents. Its ability to improve BBB penetration is a key advantage for targeting receptors and enzymes within the brain.[1][2] The defined stereochemistry of this compound allows for the precise placement of substituents to optimize interactions with chiral biological targets, such as G-protein coupled receptors or enzyme active sites.

-

Metabolic Stability: The methyl group at the C-3 position can serve as a "metabolic blocker." By occupying a site that might otherwise be susceptible to oxidative metabolism (e.g., hydroxylation), it can enhance the metabolic stability and prolong the half-life of a drug candidate.

-

Vectorial Orientation: The C-3 methyl group provides a fixed anchor point, influencing the conformation of the morpholine ring and directing other substituents into specific spatial orientations. This is crucial for designing molecules with high affinity and selectivity for their intended target.

Synthetic Utility

The Boc-protected nitrogen makes this compound an ideal intermediate for further synthetic elaboration.[4] The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the secondary amine. This amine can then participate in a wide array of chemical transformations, including:

-

Reductive amination

-

Amide bond formation

-

Buchwald-Hartwig amination[]

-

Nucleophilic substitution reactions

This versatility allows for the facile incorporation of the chiral 3-methylmorpholine core into a diverse range of complex molecular architectures, accelerating the synthesis of compound libraries for screening and lead optimization.[19]

Conclusion

This compound is a high-value chiral building block for modern drug discovery. Its well-defined stereochemistry, combined with the favorable pharmacokinetic properties imparted by the morpholine scaffold, makes it an attractive component for designing novel therapeutics, especially in the challenging arena of CNS diseases. A thorough understanding of its sourcing, synthesis, and analytical validation is paramount for its successful application in the laboratory. By leveraging this versatile intermediate, medicinal chemists can more effectively navigate the complex process of lead optimization and the development of next-generation medicines.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. a2bchem.com [a2bchem.com]

- 5. This compound | 1022094-01-4 [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 8. 215917-98-9|(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 9. (S)-4-tert-butyl 3-Methyl Morpholine-3,4-dicarboxylate | 215917-98-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. orgsyn.org [orgsyn.org]

- 15. orgsyn.org [orgsyn.org]

- 16. asianpubs.org [asianpubs.org]

- 19. A Nine-Step Enantioselective Total Synthesis of (−)-Vincorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds and approved drugs.[1][2][3] Its unique physicochemical properties, including a weakly basic nitrogen atom and an ether oxygen, often impart favorable pharmacokinetic characteristics to drug candidates, such as enhanced aqueous solubility, metabolic stability, and improved brain permeability.[4] This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the core synthetic strategies for constructing substituted morpholines, with a focus on the underlying principles, practical experimental details, and the latest advancements in the field.

Foundational Strategies: Cyclization of Acyclic Precursors

The most classical and widely employed approach to morpholine synthesis involves the intramolecular cyclization of appropriately functionalized acyclic precursors. These methods are valued for their reliability and the ready availability of starting materials.

Intramolecular Cyclization of N-Substituted Diethanolamines

The dehydration of N-substituted diethanolamines is a fundamental and historically significant method for preparing N-substituted morpholines. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires high temperatures.[5]

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid protonates the hydroxyl groups, converting them into good leaving groups (water), thereby facilitating the intramolecular nucleophilic substitution (SN2) reaction.

-

High Temperature: Significant thermal energy is required to overcome the activation barrier for the dehydration and subsequent cyclization steps.[6]

Reaction Workflow: Dehydration of Diethanolamine

Caption: Workflow for the acid-catalyzed synthesis of morpholine.

Experimental Protocol: Synthesis of Morpholine from Diethanolamine [6]

-

Reaction Setup: In a flask equipped with a distillation apparatus, cautiously add concentrated sulfuric acid to diethanolamine while cooling in an ice bath.

-

Heating: Heat the mixture to a high temperature (typically 180-210°C).[6] The reaction is monitored by the distillation of water.

-

Neutralization: After the reaction is complete (no more water distills), cool the mixture and neutralize it with a strong base (e.g., NaOH) to deprotonate the morpholine sulfate salt.

-

Isolation: The crude morpholine is then isolated by distillation. Due to its hygroscopic nature, careful drying of the product is essential.[6]

Cyclization of 1,2-Amino Alcohols

1,2-amino alcohols are versatile and readily available starting materials for the synthesis of a wide range of substituted morpholines.[1][7] A modern and efficient approach involves a two-step sequence using ethylene sulfate.[8][9][10]

Causality Behind Experimental Choices:

-

Ethylene Sulfate: This reagent acts as a 1,2-dielectrophile. The initial SN2 reaction with the amine is highly selective for N-alkylation over O-alkylation.[7][9][10]

-

Base (e.g., tBuOK): A strong base is required in the second step to deprotonate the hydroxyl group, which then undergoes an intramolecular SN2 reaction to close the ring.[7][9][10]

Reaction Mechanism: Morpholine Synthesis from a 1,2-Amino Alcohol

Caption: Synthesis of morpholines from 1,2-amino alcohols.

Experimental Protocol: Synthesis of a Substituted Morpholine using Ethylene Sulfate [7][9][10]

-

N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent. Add ethylene sulfate and stir at room temperature. The reaction progress can be monitored for the formation of the zwitterionic intermediate.[6]

-

Cyclization: Add a strong base, such as potassium tert-butoxide (tBuOK), to the reaction mixture and heat to effect the intramolecular cyclization.

-

Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or distillation.

| Starting Amino Alcohol | Product | Yield (%) | Reference |

| 2-Aminoethanol | Morpholine | High | [7][9][10] |

| (R)-2-Amino-1-propanol | (R)-3-Methylmorpholine | Good | [7][9][10] |

| (S)-Phenylglycinol | (S)-2-Phenylmorpholine | Good | [7][9][10] |

Ring Construction via Reductive Amination

Reductive amination is a powerful and versatile method for synthesizing N-substituted morpholines from dicarbonyl compounds or their equivalents.[11] This one-pot reaction combines the formation of an imine or enamine intermediate with its subsequent reduction.[11]

Causality Behind Experimental Choices:

-

Carbonyl Source: A 1,4-dicarbonyl equivalent, such as a dialdehyde generated in situ from the oxidation of a diol, is required.

-

Amine Source: A primary amine provides the nitrogen atom for the morpholine ring.

-

Reducing Agent: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. These reagents are mild enough to not reduce the starting carbonyl compound but are effective at reducing the iminium ion intermediate.[11]

Reaction Workflow: Reductive Amination for Morpholine Synthesis

Caption: General workflow for reductive amination synthesis of morpholines.

Experimental Protocol: Synthesis of N-Benzylmorpholine via Reductive Amination [12]

-

Dialdehyde Generation: Oxidize a suitable diol (e.g., diethylene glycol) using an oxidizing agent like sodium periodate to generate the corresponding dialdehyde in situ.[12]

-

Reductive Amination: To the in situ generated dialdehyde, add benzylamine followed by a reducing agent such as sodium triacetoxyborohydride.

-

Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, quench the reaction, extract the product, and purify by chromatography.

Asymmetric Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure substituted morpholines is of paramount importance for the development of chiral drugs.[13] Several strategies have been developed to control the stereochemistry of the morpholine ring.

Asymmetric Hydrogenation

The asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines, is a highly efficient method for producing chiral morpholines with excellent enantioselectivity.[14][15]

Causality Behind Experimental Choices:

-

Chiral Catalyst: A transition metal complex with a chiral ligand (e.g., a rhodium catalyst with a chiral bisphosphine ligand) is essential to induce enantioselectivity in the hydrogenation reaction.[14][15] The geometry and electronic properties of the ligand create a chiral environment that favors the formation of one enantiomer over the other.

-

Substrate Design: The presence of a double bond in the dehydromorpholine substrate allows for the stereoselective addition of hydrogen. An N-acyl group can act as a directing group, enhancing both reactivity and stereocontrol.[15]

Reaction Scheme: Asymmetric Hydrogenation of a Dehydromorpholine

Caption: Asymmetric synthesis of chiral morpholines via hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [14][15]

-

Catalyst Preparation: In a glovebox, charge a pressure reactor with the dehydromorpholine substrate and the chiral rhodium catalyst.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction at a specific temperature for the required time.

-

Analysis and Purification: After the reaction, carefully vent the reactor. Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC. Purify the product by column chromatography.

| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |

| N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)(SKP)]BF₄ | up to 99% | [14][15] |

| N-Cbz-2-methyl-5,6-dihydro-4H-1,4-oxazine | Chiral Rh-bisphosphine complex | >95% | [14][15] |

Modern Synthetic Approaches

Cycloaddition Reactions

[3+2] and [4+2] cycloaddition reactions offer powerful and convergent strategies for the construction of the morpholine ring with high stereocontrol. For instance, a defluorinative cycloaddition of gem-difluoroalkenes with organic azides in the presence of morpholine as a solvent and base has been reported to produce highly substituted 1,2,3-triazoles with a morpholine moiety.[16]

Gold-Catalyzed Cyclization

Gold catalysts have emerged as powerful tools for the cyclization of alkynylamines and alkynylalcohols to form morpholine and piperazine derivatives.[17] These reactions proceed under mild conditions and with low catalyst loadings.

Reaction Scheme: Gold-Catalyzed Cyclization

Caption: Gold-catalyzed synthesis of morpholine derivatives.

Conclusion

The synthesis of substituted morpholines is a rich and evolving field, driven by the continued importance of this scaffold in drug discovery. While classical methods based on the cyclization of acyclic precursors remain valuable, modern strategies involving catalytic and asymmetric approaches offer greater efficiency, selectivity, and access to novel chemical space. The choice of synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the scalability of the process. A thorough understanding of the underlying reaction mechanisms and the rationale behind experimental conditions is crucial for the successful design and execution of synthetic routes to this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stereochemistry of N-Boc Protected Morpholines

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Protecting the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group is a cornerstone strategy in multi-step syntheses, enabling precise chemical manipulations. This guide provides an in-depth analysis of the stereochemical implications of N-Boc protection on the morpholine ring. We will explore the conformational biases introduced by the bulky Boc group, strategies for the stereoselective synthesis of chiral morpholines, advanced analytical techniques for stereochemical assignment, and the profound impact of this stereochemistry on drug design and development, exemplified by the synthesis of the antiemetic drug Aprepitant.

Introduction: The Morpholine Scaffold and the Role of N-Boc Protection

Morpholine, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a highly sought-after structural motif in modern drug discovery. Its favorable properties, including metabolic stability, low pKa, and good aqueous solubility, make it a common building block for enhancing the pharmacokinetic profile of drug candidates.[1] The nitrogen atom's basicity allows for strategic modifications, but it also necessitates the use of protecting groups during synthesis to prevent unwanted side reactions.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the morpholine nitrogen. Its steric bulk and electronic properties not only shield the nitrogen from undesired reactions but also profoundly influence the stereochemical environment of the entire heterocyclic ring. Understanding and controlling this stereochemistry is paramount, as the three-dimensional arrangement of atoms in a drug molecule is critical to its interaction with biological targets.

Conformational Landscape of N-Boc Morpholines

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and angular strain.[2][3] The introduction of the sterically demanding N-Boc group introduces significant conformational constraints and preferences.

Ring Conformation and Substituent Orientation

The N-Boc group is large and generally prefers to occupy the equatorial position to minimize 1,3-diaxial steric interactions. This preference effectively "locks" the ring in a specific chair conformation. Solid-state analysis via X-ray crystallography consistently shows N-acyl morpholine derivatives adopting a chair conformation with the acyl group in an equatorial position.[4][5]

This conformational rigidity has critical implications for substituents at other positions on the ring. For a substituent at the C2 or C3 position, its orientation (axial or equatorial) is no longer in rapid flux but is largely fixed relative to the rest of the ring. This fixed spatial arrangement is crucial for dictating the molecule's binding affinity to its target protein.

The Anomeric Effect in N-Acyl Morpholines

A key stereoelectronic factor governing the conformation of N-Boc morpholines is the anomeric effect. This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor the axial position, despite potential steric hindrance.[6] In the context of an N-Boc morpholine, there can be a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ) orbital of the axial C-N bond, or between the nitrogen lone pair and the axial C-O σ orbital.[7][8] This hyperconjugation stabilizes the axial conformation of certain substituents, counteracting purely steric arguments.[9] The interplay between steric hindrance from the Boc group and these underlying stereoelectronic effects dictates the final conformational equilibrium.

Caption: Conformational equilibrium of N-Boc morpholine.

Stereoselective Synthesis of N-Boc Protected Morpholines

The demand for enantiomerically pure morpholine derivatives in drug development has driven the creation of numerous asymmetric synthetic strategies.[10] Protecting the nitrogen with a Boc group is often an integral step in these sequences.

Key Asymmetric Strategies

Common approaches to chiral N-Boc morpholines can be categorized based on when the key stereocenter is established.[11][12]

-

Stereocenter Formation Before Cyclization: This involves using starting materials from the "chiral pool" (e.g., amino acids) or creating a stereocenter in an acyclic precursor which is then cyclized to form the morpholine ring.[13]

-

Stereocenter Formation During Cyclization: Methods like organocatalyzed intramolecular aza-Michael additions can form the ring and a new stereocenter simultaneously.[14]

-

Stereocenter Formation After Cyclization: This powerful strategy involves creating an unsaturated morpholine (a dehydromorpholine) and then performing an asymmetric reaction, such as a transition-metal-catalyzed asymmetric hydrogenation, to set the desired stereocenter.[11][12][15] This approach has proven highly effective, achieving excellent yields and enantioselectivities (up to 99% ee) using catalysts like bisphosphine-rhodium complexes.[11][15]

Caption: General workflow for asymmetric morpholine synthesis.

Analytical Characterization of Stereochemistry

Confirming the absolute and relative stereochemistry of N-Boc protected morpholines is a critical, non-trivial task requiring a combination of advanced analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining solution-state conformation and relative stereochemistry.[16]

-

Proton (¹H) NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them (described by the Karplus equation). Large coupling constants (typically > 8 Hz) between vicinal protons (e.g., H2 and H3) are indicative of an axial-axial relationship, while smaller values suggest axial-equatorial or equatorial-equatorial arrangements.[17]

-

Nuclear Overhauser Effect (NOE): NOESY or 1D-NOE experiments detect through-space proximity between protons. A strong NOE signal between protons at C2 and C6, for instance, would support a cis relationship. Similarly, observing NOEs between an axial substituent and other axial protons on the ring confirms its orientation.[18]

-

Carbon (¹³C) NMR: The chemical shifts of ring carbons are sensitive to their stereochemical environment. Axial substituents typically cause an upfield (shielding) shift on the γ-carbons (C3 and C5 relative to an N-substituent) compared to their equatorial counterparts, a phenomenon known as the γ-gauche effect.[3]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous, definitive proof of both relative and absolute stereochemistry in the solid state.[19][20] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's most stable conformation in the crystal lattice.[21]

| Technique | Information Provided | Advantages | Limitations |

| ¹H NMR (Coupling Constants) | Dihedral angles, relative stereochemistry | Routine, provides solution-state data | Can be complex to interpret, requires rigid conformers |

| ¹H NMR (NOE) | Through-space proximity, relative stereochemistry | Definitive for relative configuration | Signal intensity can be weak, requires careful interpretation |

| ¹³C NMR | Stereochemical environment, substituent effects | Complements ¹H NMR data | Less sensitive than ¹H NMR |

| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation | Unambiguous, definitive structural proof | Requires a suitable single crystal, conformation may differ from solution |

Case Study: The Role of Stereochemistry in the Synthesis of Aprepitant

Aprepitant (EMEND®) is a potent antiemetic drug used to prevent chemotherapy-induced nausea and vomiting.[13] Its structure features a complex, tri-substituted morpholine core, and its synthesis provides a compelling example of the critical importance of stereochemical control.

The manufacturing process for Aprepitant involves the construction of a key cis-vicinally substituted morpholine intermediate.[22] The synthesis masterfully uses the stereochemistry of a pre-existing chiral center to direct the formation of subsequent stereocenters—a strategy known as stereochemical relay.[22][23] One key step involves a highly stereoselective Lewis acid-catalyzed reaction to install a bulky sidechain.[24] The N-protected morpholine ring's conformation directs the incoming group to a specific face of the molecule, leading to the desired diastereomer.[22][25] Any deviation in the stereochemistry at any of the three chiral centers on the morpholine core dramatically reduces or eliminates the drug's therapeutic activity.

Experimental Protocols

Protocol: Asymmetric Hydrogenation of an N-Boc Dehydromorpholine

This protocol is a representative example based on established methodologies.[10]

Objective: To synthesize an enantiomerically enriched 2-substituted N-Boc morpholine.

Materials:

-

N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 eq)

-

[Rh(COD)2]BF4 (1.0 mol%)

-

(R)-SKP ligand (1.05 mol%)

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)2]BF4 (1.0 mol%) and the (R)-SKP ligand (1.05 mol%).

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

Add the N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine substrate to the flask.

-

Seal the flask and transfer it to a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times before pressurizing to 30 atm.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Carefully vent the autoclave and purge with inert gas.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (R)-N-Boc-2-phenylmorpholine.

Validation:

-

Yield: Determine the isolated yield. Expected yields are typically quantitative.[10]

-

Stereochemical Purity: Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Expected ee values are often >95%.[10]

-

Structure Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: NMR Analysis for Stereochemical Assignment

Objective: To determine the relative stereochemistry of a 2,6-disubstituted N-Boc morpholine using NOE.

Sample Preparation:

-

Dissolve ~5-10 mg of the purified morpholine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

NMR Experiment (1D Selective NOE):

-

Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons of interest (e.g., H2 and H6).

-

Set up a 1D selective NOE experiment (e.g., DPFGSE-NOE).

-

Irradiate the resonance corresponding to the proton at the C2 position.

-

Acquire the NOE difference spectrum.

-

Observe for signal enhancements. An enhancement of the signal for the proton at C6 indicates a cis relationship between the substituents at C2 and C6.

-

Repeat the experiment by irradiating the C6 proton to confirm the result.

Data Interpretation: The presence of a nuclear Overhauser effect between two protons indicates they are close in space (< 5 Å). For a chair-like morpholine, a cis relationship between substituents at C2 and C6 would mean one is axial and one is equatorial, or both are in close proximity. A strong NOE between the H2 and H6 protons is a reliable indicator of their cis orientation.[18]

Conclusion

The N-Boc group is more than a simple protecting group in morpholine chemistry; it is a powerful stereodirecting element. Its steric bulk establishes a rigid and predictable chair conformation, which is fundamental for the stereoselective synthesis of complex chiral molecules. A thorough understanding of the conformational biases, coupled with advanced analytical methods like NMR and X-ray crystallography, allows medicinal chemists to design and execute synthetic routes that deliver drug candidates with precise three-dimensional structures. As exemplified by the synthesis of Aprepitant, mastering the stereochemistry of N-Boc protected morpholines is not merely an academic exercise but a critical requirement for the successful development of modern therapeutics.

References

- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. The Anomeric Effect: It's Complicated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 13. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. auremn.org.br [auremn.org.br]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of Aprepitant [cjph.com.cn]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis protocol for (S)-N-Boc-3-methylmorpholine

An Application Note and Detailed Protocol for the Synthesis of (S)-N-Boc-3-methylmorpholine

Abstract

This compound is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into complex molecular scaffolds to enhance pharmacological properties. This document provides a detailed, reliable, and efficient protocol for the synthesis of this compound. The synthesis is based on the intramolecular cyclization of the commercially available chiral amino alcohol, (S)-2-(Boc-amino)-1-propanol (also known as N-Boc-L-alaninol). The presented methodology emphasizes experimental causality, safety, and reproducibility, making it suitable for implementation in research and process development laboratories.

Introduction and Rationale